Zinc Sulfide Polymorphs: A Technical Examination of Wurtzite and Sphalerite Crystal Structures
Zinc Sulfide Polymorphs: A Technical Examination of Wurtzite and Sphalerite Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the two primary crystal structures of zinc sulfide (B99878) (ZnS): the hexagonal wurtzite and the cubic sphalerite (also known as zincblende). Understanding the distinct structural, physical, and electronic properties of these polymorphs is critical for their application in diverse fields, including semiconductor technology, bio-imaging, and drug delivery systems.
Crystallographic Structures: The Core Distinction
Zinc sulfide is a key member of the II-VI semiconductor group and exhibits polymorphism, meaning it can exist in more than one crystal structure. The most common and technologically significant polymorphs are wurtzite and sphalerite. Both structures are based on a tetrahedral coordination, where each zinc ion (Zn²⁺) is bonded to four sulfur ions (S²⁻), and vice versa. The fundamental difference between them lies in the stacking sequence of the close-packed layers of these tetrahedra.
Sphalerite (Zincblende): The sphalerite structure belongs to the cubic crystal system, specifically the face-centered cubic (FCC) Bravais lattice.[1][2] It possesses a crystal class of hextetrahedral (43m) and the space group F4̅3m.[1] The defining characteristic of the sphalerite structure is its "ABCABC..." stacking sequence of the Zn-S bilayers along the[3] direction.[4] This arrangement results in a perfectly isotropic crystal structure.
Wurtzite: In contrast, the wurtzite structure crystallizes in the hexagonal crystal system with a dihexagonal pyramidal (6mm) crystal class and the space group P6₃mc.[5] Its structure is characterized by an "ABABAB..." stacking sequence of the Zn-S bilayers along the[6] direction (c-axis).[5] This stacking leads to an anisotropic crystal structure with different properties along its crystallographic axes.
The crystallographic orientation relationship between the two structures is such that the[3] direction of the sphalerite lattice corresponds to the[6] (c-axis) of the wurtzite lattice.[6] This relationship is a consequence of the different stacking of otherwise identical tetrahedral layers.
Quantitative Data Summary
The structural differences between wurtzite and sphalerite give rise to distinct physical and electronic properties. The following tables summarize key quantitative data for easy comparison.
| Property | Sphalerite (Zincblende) | Wurtzite |
| Crystal System | Cubic | Hexagonal |
| Bravais Lattice | Face-Centered Cubic (FCC) | Hexagonal Close-Packed (HCP) |
| Space Group | F4̅3m | P6₃mc |
| Lattice Parameters | a = 5.406 Å[1] | a = 3.81 Å, c = 6.24 Å |
| Density | 4.09 g/cm³[7] | 4.14 g/cm³ |
| Band Gap Energy | ~3.72 eV | ~3.77 eV[8] |
| Thermal Stability | Thermodynamically stable at lower temperatures.[4] | Stable at temperatures above 1020 °C.[1] |
| Thermal Expansion Coefficient | 6.8 x 10⁻⁶ /K[9] | Anisotropic: αₐ > α꜀. At higher temperatures, the ratio αₐ/α꜀ approaches 1.6.[10] |
Experimental Protocols
The synthesis and characterization of wurtzite and sphalerite ZnS are crucial for harnessing their properties. Below are detailed methodologies for key experimental procedures.
Synthesis of Wurtzite and Sphalerite Nanoparticles
The controlled synthesis of ZnS polymorphs, particularly at the nanoscale, is a significant area of research. The choice of synthesis method and reaction conditions can favor the formation of one polymorph over the other.
3.1.1. Hydrothermal Synthesis of Sphalerite Nanoparticles
This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.
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Precursors: Zinc chloride (ZnCl₂) as the zinc source and thiourea (B124793) (CS(NH₂)₂) as the sulfur source. Potassium hydroxide (B78521) (KOH) is used to adjust the pH.
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Procedure:
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Prepare aqueous solutions of ZnCl₂, ammonium (B1175870) nitrate (B79036) (NH₄NO₃), and varying concentrations of KOH.
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In a typical experiment, 80 mL of 0.02 M ZnCl₂, 80 mL of 1.5 M NH₄NO₃, and 200 mL of a specific concentration of KOH (e.g., 0.9 M, 1.0 M, 1.2 M, or 1.4 M) are dissolved in deionized water and stirred for 10 minutes at room temperature.[8]
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A solution of thiourea is then added dropwise to the mixture.
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The resulting solution is transferred to a Teflon-lined stainless-steel autoclave.
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The autoclave is sealed and heated to 120 °C for 12 hours.[8]
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After cooling to room temperature, the white precipitate is collected by centrifugation.
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The product is washed multiple times with deionized water and ethanol (B145695) to remove impurities and then dried in an oven at 60 °C for 6 hours.[8]
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-
Outcome: This method typically yields spherical nanoparticles with the cubic sphalerite crystal structure.[8]
3.1.2. Solvothermal Synthesis of Wurtzite Nanoparticles
This method is similar to the hydrothermal method but uses an organic solvent instead of water.
-
Precursors: Zinc acetate (B1210297) (Zn(CH₃COO)₂) and thiourea (CS(NH₂)₂).
-
Procedure:
-
In a typical synthesis, zinc acetate and thiourea are dissolved in an organic solvent such as ethanolamine (B43304) in a Teflon-lined autoclave.
-
The autoclave is sealed and heated to a specific temperature, for example, 180 °C, for a set duration, such as 12 hours.
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After the reaction, the autoclave is allowed to cool down naturally.
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The resulting product is collected, washed with ethanol and deionized water, and dried.
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-
Outcome: The use of certain organic solvents and higher temperatures in the solvothermal process tends to favor the formation of the hexagonal wurtzite phase.
Crystal Structure Characterization: Powder X-ray Diffraction (XRD)
Powder X-ray diffraction is the primary technique used to identify the crystal structure of ZnS and differentiate between the wurtzite and sphalerite phases.
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Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.54184 Å) is commonly used.[11]
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Sample Preparation: A small amount of the synthesized ZnS powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
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Data Collection:
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The sample is irradiated with the X-ray beam at various angles (2θ).
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The intensity of the diffracted X-rays is measured by a detector.
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A diffraction pattern is generated by plotting the diffracted intensity as a function of 2θ.
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-
Data Analysis:
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The positions (2θ values) and relative intensities of the diffraction peaks are compared to standard diffraction patterns for wurtzite and sphalerite from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).
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For sphalerite (cubic), characteristic diffraction peaks are observed at (111), (220), and (311) planes.[11]
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For wurtzite (hexagonal), characteristic peaks correspond to the (100), (002), (101), (102), and (110) planes.
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The crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (0.9λ) / (β cosθ), where λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
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Visualizations
The following diagrams, generated using the DOT language, illustrate the crystal structures and their relationship.
Caption: Wurtzite Crystal Structure
Caption: Sphalerite Crystal Structure
Caption: Logical Relationship Diagram
References
- 1. Sphalerite - Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. raijmr.com [raijmr.com]
- 4. Wurtzite - Wikipedia [en.wikipedia.org]
- 5. minsocam.org [minsocam.org]
- 6. fairfieldcrystal.com [fairfieldcrystal.com]
- 7. echemcom.com [echemcom.com]
- 8. Zinc Sulfide (ZnS) [issp.ac.ru]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. echemcom.com [echemcom.com]
